Streptophenazine I

Übersicht

Beschreibung

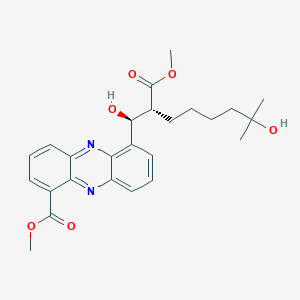

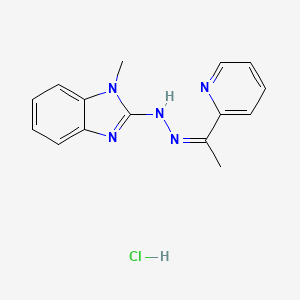

Streptophenazine I is a natural product derived from the marine bacterium Streptomyces strain HB202 , which was originally isolated from the sponge Halichondria panicea in the Baltic Sea. It belongs to the phenazine class of secondary metabolites. Phenazines consist of two benzene rings linked through two nitrogen atoms and exhibit a wide range of bioactivities, including antibacterial, antifungal, antiviral, and cytotoxic properties .

Synthesis Analysis

The biosynthesis of Streptophenazine I involves complex enzymatic pathways within the Streptomyces strain HB202. Although specific details of its biosynthetic pathway are not covered in the available literature, further studies are needed to elucidate the enzymes and intermediates involved in its production .

Molecular Structure Analysis

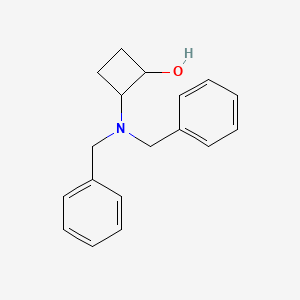

Streptophenazine I has a core phenazine structure, characterized by two benzene rings connected by nitrogen atoms. The exact molecular formula, stereochemistry, and functional groups present in Streptophenazine I need further investigation. Recent studies have proposed revised structures for other streptophenazines (C, D, F, and H), indicating the importance of accurate structural determination .

Chemical Reactions Analysis

The chemical reactivity of Streptophenazine I remains an area of interest. Researchers should explore its potential for derivatization and modifications to generate novel derivatives with enhanced bioactivities. Understanding its reactivity with various functional groups and its stability under different conditions is crucial for drug development .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Streptophenazine I, along with other streptophenazine derivatives, exhibits notable antibacterial activity. For instance, studies have shown that certain streptophenazines demonstrate moderate antibacterial properties against bacteria such as Staphylococcus epidermidis and Bacillus subtilis. The variation in bioactivities of streptophenazines, including Streptophenazine I, based on small structural changes has led to further studies exploring new derivatives and their potential applications (Kunz et al., 2014). Additionally, compounds related to Streptophenazine I have shown antibacterial effects against Bacillus cereus, with IC50 values ranging between 6.25–12.50 μg/mL (Bunbamrung et al., 2014).

Asymmetric Synthesis and Structural Insights

The asymmetric synthesis of streptophenazine derivatives, including Streptophenazine I, has been a subject of interest in the scientific community. These efforts not only facilitate the production of these compounds but also provide insights into their molecular structure and potential modifications for enhanced activity. For instance, the asymmetric synthesis of Streptophenazine G, closely related to Streptophenazine I, helped in revising its molecular structure and determining its absolute configuration (Yang et al., 2012).

Potential for New Natural Product Discovery

Streptophenazines, including Streptophenazine I, have been highlighted in research for their potential as new natural products. For example, N-acetyl-cysteinylated streptophenazines produced by soil-derived Streptomyces sp. were identified through a metabolomic approach. These compounds, closely related to Streptophenazine I, exhibit broad-spectrum antibacterial activity while demonstrating low cytotoxicity (Vind et al., 2021).

Eigenschaften

IUPAC Name |

methyl 6-[(1S,2R)-1,7-dihydroxy-2-methoxycarbonyl-7-methyloctyl]phenazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,31)14-6-5-9-17(24(30)33-4)22(28)15-10-7-12-18-20(15)26-19-13-8-11-16(21(19)27-18)23(29)32-3/h7-8,10-13,17,22,28,31H,5-6,9,14H2,1-4H3/t17-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTCMUKPBNRTMJ-VGOFRKELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Streptophenazine I | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)

![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)

![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)

![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)

![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]hept-6-ylcarbamate hydrochloride](/img/structure/B1487278.png)